molecular formula C21H15N3O5 B5519392 2-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 1,3-benzodioxole-5-carboxylate

2-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 1,3-benzodioxole-5-carboxylate

Cat. No.: B5519392
M. Wt: 389.4 g/mol
InChI Key: NGAZTYXMHLWOER-FSJBWODESA-N
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Description

2-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 1,3-benzodioxole-5-carboxylate is a complex organic compound that features a combination of aromatic rings and functional groups

Scientific Research Applications

2-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 1,3-benzodioxole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed to be a drug, for example, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the precautions needed when handling it .

Future Directions

The future research directions for this compound could involve studying its potential applications, optimizing its synthesis, and investigating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 1,3-benzodioxole-5-carboxylate typically involves multiple steps, including the formation of the hydrazone linkage and the esterification of the benzodioxole ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under specific conditions.

    Reduction: The hydrazone linkage can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, reduction could produce amines, and substitution reactions could introduce various functional groups onto the aromatic rings.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate
  • (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one

Uniqueness

What sets 2-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 1,3-benzodioxole-5-carboxylate apart is its unique combination of functional groups and aromatic systems, which provide a versatile platform for various chemical modifications and applications. Its specific structure allows for targeted interactions in biological systems and unique properties in material science applications.

Properties

IUPAC Name

[2-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5/c25-20(14-7-9-22-10-8-14)24-23-12-16-3-1-2-4-17(16)29-21(26)15-5-6-18-19(11-15)28-13-27-18/h1-12H,13H2,(H,24,25)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAZTYXMHLWOER-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC=C3C=NNC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC=C3/C=N/NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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